6-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazinone core, which is known for its biological activity, and a pyrazinyl group linked through a piperidine moiety, adding to its versatility in chemical reactions and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves multiple steps:
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Formation of the Pyrazinyl Intermediate: : The synthesis begins with the preparation of the pyrazin-2-yloxy intermediate. This can be achieved by reacting pyrazine-2-carboxylic acid with an appropriate alcohol under dehydrating conditions.
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Piperidine Derivatization: : The pyrazinyl intermediate is then reacted with piperidine to form the pyrazin-2-yloxy piperidine derivative. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
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Cyclization to Pyridazinone: : The final step involves the cyclization of the piperidine derivative with a suitable hydrazine derivative to form the pyridazinone ring. This reaction typically occurs under reflux conditions in a polar solvent such as ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can target the carbonyl group, converting it to a hydroxyl group and potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrazinyl and pyridazinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. The presence of the pyridazinone ring is particularly significant, as it is known to interact with various biological targets.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
Industrially, this compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
6-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one: Similar structure but with a pyridinyl group instead of a pyrazinyl group.
6-(4-(quinolin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one: Contains a quinolinyl group, offering different biological properties.
Uniqueness
6-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is unique due to the presence of the pyrazinyl group, which can enhance its biological activity and specificity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-pyrazin-2-yloxypiperidine-1-carbonyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c20-12-2-1-11(17-18-12)14(21)19-7-3-10(4-8-19)22-13-9-15-5-6-16-13/h1-2,5-6,9-10H,3-4,7-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBCYFHUHAOSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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